molecular formula C32H34N2O2 B11037144 9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11037144
M. Wt: 478.6 g/mol
InChI Key: QIXLXONGXDQKHS-UHFFFAOYSA-N
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Description

The compound 9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a unique structure that combines a quinoline moiety with an acridine core, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Alkylation: The quinoline intermediate is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Cyclization: The alkylated quinoline undergoes cyclization with appropriate reagents to form the acridine core. This step often requires high temperatures and the presence of catalysts like Lewis acids.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzyl and quinoline moieties can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce diols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to target specific biological pathways, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes involved in critical cellular functions, leading to cell death or growth inhibition. The specific pathways and targets depend on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

9-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can be compared with other acridine and quinoline derivatives:

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye. Unlike the compound , acridine orange is primarily used for staining and imaging purposes.

    Quinoline: A simpler structure compared to the compound , quinoline is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

    9-Aminoacridine: Another acridine derivative with antimicrobial properties. It is structurally simpler and lacks the quinoline moiety present in the compound .

The uniqueness of This compound lies in its combined quinoline and acridine structure, which may confer enhanced biological activity and specificity compared to simpler derivatives.

Properties

Molecular Formula

C32H34N2O2

Molecular Weight

478.6 g/mol

IUPAC Name

9-(1-benzyl-2,2,4-trimethylquinolin-6-yl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C32H34N2O2/c1-20-18-32(2,3)34(19-21-9-5-4-6-10-21)26-16-15-22(17-23(20)26)29-30-24(11-7-13-27(30)35)33-25-12-8-14-28(36)31(25)29/h4-6,9-10,15-18,29,33H,7-8,11-14,19H2,1-3H3

InChI Key

QIXLXONGXDQKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5)CC6=CC=CC=C6)(C)C

Origin of Product

United States

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